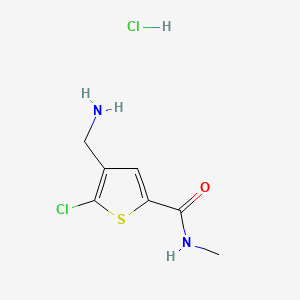

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride

Description

4-(Aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride is a thiophene-derived compound featuring a carboxamide group at position 2, an aminomethyl substituent at position 4, and a chlorine atom at position 5. Its molecular formula is C₇H₁₀Cl₂N₂OS, with a molecular weight of approximately 241.14 g/mol . The hydrochloride salt enhances solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. The aminomethyl group (-CH₂NH₂·HCl) provides a reactive site for further functionalization, such as acylation or alkylation, which is critical for structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C7H10Cl2N2OS |

|---|---|

Molecular Weight |

241.14 g/mol |

IUPAC Name |

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C7H9ClN2OS.ClH/c1-10-7(11)5-2-4(3-9)6(8)12-5;/h2H,3,9H2,1H3,(H,10,11);1H |

InChI Key |

UPAUFIHGOIUMMU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(S1)Cl)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is then chlorinated at the 5-position. The next step involves the introduction of the aminomethyl group at the 4-position through a nucleophilic substitution reaction. Finally, the carboxamide group is introduced via an amide coupling reaction. The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine atom and carboxamide group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(Aminomethyl)-5-chlorothiophene-2-carboxylate Hydrochloride

Molecular Formula: C₇H₉Cl₂NO₂S Key Differences:

- Functional Group : Contains a methyl ester (-COOCH₃) at position 2 instead of the N-methylcarboxamide (-CONHMe) group.

- Reactivity : The ester group is more susceptible to hydrolysis than the carboxamide, limiting its stability under basic or aqueous conditions .

4-(4-Aminophenylthio)-N-methylcarboxamide (Compound 5 from )

Molecular Formula : Estimated as C₁₃H₁₃N₃O₂S (based on ESI-MS data)

Key Differences :

- Core Structure : Pyridine ring instead of thiophene.

- Substituents: Features a thioether-linked 4-aminophenyl group at position 4, contrasting with the aminomethyl group in the target compound.

- Synthesis: Prepared via nucleophilic aromatic substitution using 4-aminothiophenol and a pyridine-carbonyl chloride intermediate .

- Melting Point : 112.8–115.1 °C, suggesting higher crystallinity compared to the target compound (data unavailable) .

Hypothetical Thiophene Analogs

- 4-Nitro-5-chlorothiophene-2-carboxamide: The nitro group (-NO₂) at position 4 would confer distinct electronic properties, altering reactivity and solubility.

Comparative Data Table

Research Findings and Discussion

Structural Influences on Reactivity

- The aminomethyl group in the target compound enables facile acylation, as demonstrated in ’s synthesis of compound 5 (e.g., reaction with benzoyl chlorides) . This contrasts with ester analogs, which require harsher conditions for modification.

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability.

- Stability : The carboxamide group’s resistance to hydrolysis compared to esters may enhance shelf-life and metabolic stability .

Biological Activity

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride is a synthetic compound with promising biological activity, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. Its unique structure, featuring a thiophene ring and a carboxamide group, contributes to its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C7H10ClN2OS |

| Molecular Weight | 241.14 g/mol |

| IUPAC Name | 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide; hydrochloride |

| InChI | InChI=1S/C7H9ClN2OS.ClH/c1-10-7(11)5-2-4(3-9)6(8)12-5;/h2H,3,9H2,1H3,(H,10,11);1H |

| InChI Key | UPAUFIHGOIUMMU-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=CC(=C(S1)Cl)CN.Cl |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the chlorine atom and carboxamide group engage in non-covalent interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

- Antimicrobial Activity : The compound has been shown to inhibit bacterial cell wall synthesis, thereby exerting antimicrobial effects.

- Anticancer Properties : It may induce apoptosis in cancer cells through interaction with cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition at micromolar concentrations.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, it was found to induce cell cycle arrest and apoptosis in specific cancer types through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit serine hydrolases, which are crucial in numerous biological processes. This inhibition could lead to therapeutic applications in diseases where these enzymes are dysregulated .

Case Studies and Research Findings

-

Study on Antiviral Activity :

A study reported the efficacy of similar compounds against Human Adenovirus (HAdV), showing that derivatives with structural similarities exhibited potent antiviral activity with low cytotoxicity. This suggests potential for further development of this compound as an antiviral agent . -

Enzyme Interaction Studies :

Investigations into the compound's interaction with specific enzymes revealed that it could effectively modulate their activity. This finding supports its use as a biochemical tool for studying enzyme functions and interactions .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis involves sequential functionalization of the thiophene backbone. Key steps include:

- Chlorination at the 5-position using N-chlorosuccinimide (NCS) under anhydrous conditions.

- Aminomethylation via reductive amination with formaldehyde and ammonium chloride, optimized at pH 6–7 to avoid side reactions.

- N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile.

- Final purification via recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction monitoring via TLC and HPLC is critical .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Core Techniques :

- ¹H/¹³C NMR : Assign peaks for the aminomethyl (–CH₂NH₂) group (δ ~3.2–3.5 ppm) and methylamide (–NCH₃) resonance (δ ~2.9 ppm). Thiophene ring protons appear as a doublet in the δ 7.1–7.3 ppm range .

- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 289.03 for C₈H₁₁ClN₂O₂S·HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for structurally related thiophene carboxamides?

- Case Study : For analogs like 5-chloro-N-(anthraquinone)thiophene-2-carboxamide, discrepancies in antimicrobial activity (e.g., Staphylococcus aureus vs. E. coli) arise from differences in bacterial membrane permeability or target binding.

- Resolution Strategies :

- Perform molecular docking to compare binding affinities for target enzymes (e.g., dihydrofolate reductase).

- Use transmembrane assays (e.g., liposome permeability models) to quantify compound uptake .

Q. What computational methods are suitable for predicting the reactivity of the aminomethyl group in this compound?

- Approach :

- Density Functional Theory (DFT) : Calculate charge distribution on the aminomethyl group to predict nucleophilic reactivity. For example, Fukui indices identify reactive sites for electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability of the protonated amine in hydrochloride form .

Q. How can researchers design SAR (Structure-Activity Relationship) studies for derivatives of this compound?

- Framework :

- Core Modifications : Vary substituents at the 4-(aminomethyl) position (e.g., alkylation, acylation) and assess impact on solubility/logP via shake-flask assays.

- Bioisosteric Replacement : Replace the thiophene ring with furan or pyrrole and compare binding using SPR (Surface Plasmon Resonance) .

Methodological Resources

- Synthesis Protocols : Refer to Polish Journal of Chemical Technology for DoE templates .

- Spectroscopic Libraries : NIST Chemistry WebBook provides reference IR/NMR spectra for thiophene derivatives .

- Computational Tools : ICReDD’s reaction path search software integrates quantum chemistry and machine learning for reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.